molecular formula C17H21NO4 B12317622 1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid

Cat. No.: B12317622
M. Wt: 303.35 g/mol
InChI Key: SADGAXUGVQIJBT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid involves several steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid involves its interaction with molecular targets in biological systems. The indole ring can interact with enzymes and receptors, influencing various biochemical pathways . The benzyloxycarbonyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Tryptophan: An essential amino acid that serves as a precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its benzyloxycarbonyl group, which provides additional chemical versatility and potential for modification .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C17H21NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,19,20)

InChI Key

SADGAXUGVQIJBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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